![molecular formula C14H10N2O4 B2437015 2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one CAS No. 135810-39-8](/img/structure/B2437015.png)
2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Overview
Description
The compound “2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one” is a derivative of benzoxazepine . Benzoxazepine derivatives are important templates in the design and synthesis of a large variety of biologically active compounds . They have been synthesized and characterized using IR, NMR, GC–MS, and microanalysis .
Synthesis Analysis
Benzoxazepine derivatives have been synthesized by a variety of methods . For instance, they can be prepared by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Molecular Structure Analysis
The single-crystal X-ray structures of similar compounds like 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine have been discussed . After separation, positional isomers could be unequivocally identified by HMBC NMR analysis .Chemical Reactions Analysis
The reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C is a key step in the synthesis of benzoxazepine derivatives . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .Scientific Research Applications
Synthesis and Chemical Properties
- Ring-Expansion Processes : Kolluri et al. (2018) described a process where an attempted cyclization of a related compound did not yield the expected product but instead led to a compound via an unusual ring-expansion process, demonstrating the complex chemical behavior of similar compounds (Kolluri, Zhang, Singh, & Duncton, 2018).
Potential Medical Applications
- Antimicrobial Activity : Research by Maheshwari and Goyal (2016) focused on synthesizing and evaluating the antimicrobial properties of derivatives of a similar compound, indicating potential utility in addressing microbial infections (Maheshwari & Goyal, 2016).
- Anticancer Properties : Verma et al. (2015) synthesized a series of compounds including derivatives of benzo[b][1,4]diazepin and evaluated them for anticancer activities, indicating potential applications in cancer treatment (Verma et al., 2015).
- Inhibition of Cathepsin B : Spencer et al. (2009) conducted a study on palladacycles, including derivatives of 1H-benzo[e][1,4]diazepin-2(3H)-one, which showed significant inhibition of cathepsin B, an enzyme involved in cancer-related events (Spencer et al., 2009).
properties
IUPAC Name |
2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c1-8-2-4-11-13(6-8)20-12-5-3-9(16(18)19)7-10(12)14(17)15-11/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTULHSNFKGQOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2436932.png)
![N-(4-bromophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2436933.png)
![6-Cyclopropyl-2-[1-[2-(4-methylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2436937.png)
![2-(sec-butylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436938.png)
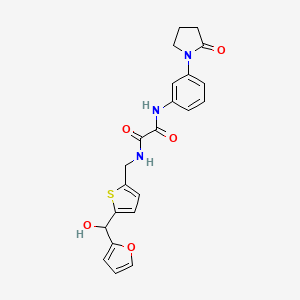
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2436940.png)
![2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B2436944.png)

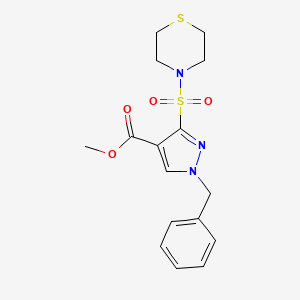
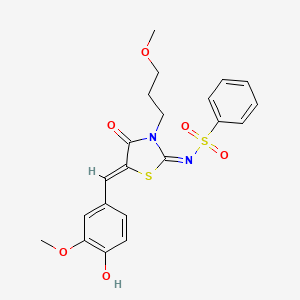
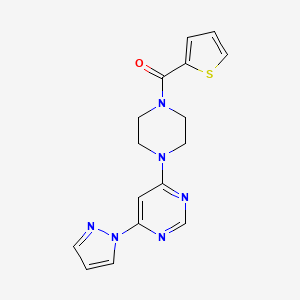

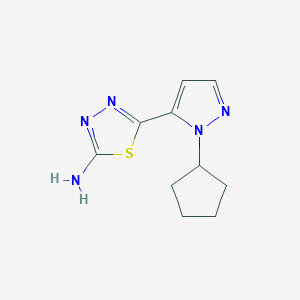
![4-[(E)-2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile](/img/structure/B2436954.png)